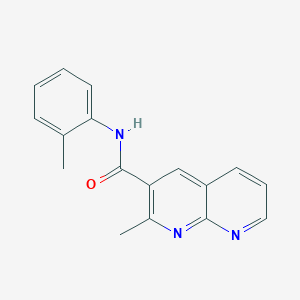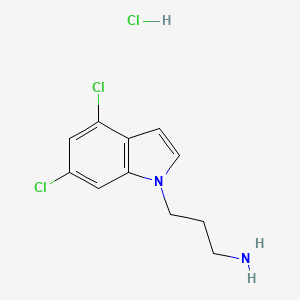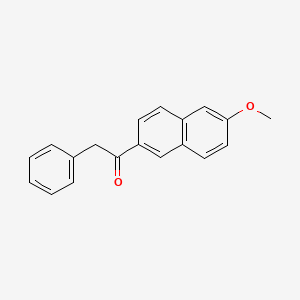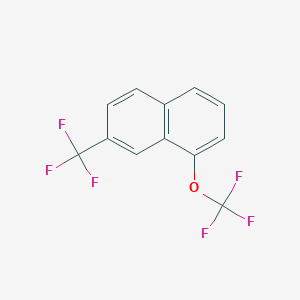
1-(4-(Benzyloxy)phenyl)-2-nitroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Benzyloxy)phenyl)-2-nitroethanol is an organic compound characterized by a benzyloxy group attached to a phenyl ring, which is further connected to a nitroethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)phenyl)-2-nitroethanol typically involves the nitration of 1-(4-(benzyloxy)phenyl)ethanol. This can be achieved by reacting the starting material with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Benzyloxy)phenyl)-2-nitroethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Chromium trioxide, sulfuric acid.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Reduction: 1-(4-(Benzyloxy)phenyl)-2-aminoethanol.
Oxidation: 1-(4-(Benzyloxy)phenyl)-2-nitroacetone.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
1-(4-(Benzyloxy)phenyl)-2-nitroethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Benzyloxy)phenyl)-2-nitroethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.
Comparison with Similar Compounds
1-(4-(Benzyloxy)phenyl)-2-aminoethanol: Similar structure but with an amino group instead of a nitro group.
1-(4-(Benzyloxy)phenyl)-2-nitroacetone: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness: 1-(4-(Benzyloxy)phenyl)-2-nitroethanol is unique due to the presence of both a nitro group and a hydroxyl group, which allows it to undergo a diverse range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C15H15NO4 |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
2-nitro-1-(4-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C15H15NO4/c17-15(10-16(18)19)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15,17H,10-11H2 |
InChI Key |
NJIXMPVLVNYPBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate](/img/structure/B11847540.png)





![3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11847579.png)
![2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B11847595.png)

![4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]-](/img/structure/B11847605.png)


